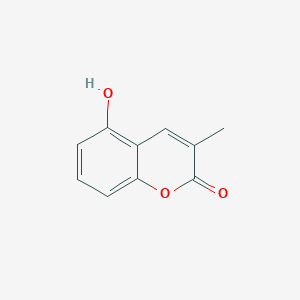

5-hydroxy-3-methyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-hydroxy-3-methylchromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5,11H,1H3 |

InChI Key |

ZJHYOHJMCSQXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2OC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Hydroxy 3 Methyl 2h Chromen 2 One and Analogues

Established Synthetic Pathways for 2H-Chromen-2-one Compounds

The construction of the 2H-chromen-2-one (coumarin) scaffold can be achieved through several classical and modern synthetic methodologies. These reactions often involve the condensation of a phenol (B47542) with a β-ketoester or a related carbonyl compound.

Pechmann Condensation Approaches

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org This method is widely applicable for producing a variety of substituted coumarins. The reaction proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the coumarin ring system. wikipedia.org

Various catalysts have been employed to facilitate the Pechmann condensation, including strong acids like sulfuric acid, aluminum chloride, and titanium (IV) chloride. samipubco.com Heterogeneous catalysts such as Nafion resin/silica composites and cation-exchange resins have also been utilized to promote cleaner and more environmentally friendly reactions. samipubco.com For instance, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a classic example of the Pechmann condensation.

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester/Acid | Catalyst | Product | Reference |

| Phenol | Ethyl acetoacetate | FeF₃ (under microwave) | 4-Methylcoumarin (B1582148) derivatives | mdpi.com |

| Resorcinol | Ethyl acetoacetate | Fly ash (under microwave) | 7-Hydroxy-4-methylcoumarin | |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | acs.org |

| Vanillin | Ethyl acetoacetate | Oxalic acid | 6-Keto-8-methoxy-4-methyl-2H-chromen-2-one | sathyabama.ac.in |

Knoevenagel Reaction Applications

The Knoevenagel condensation provides another versatile route to coumarins. This reaction involves the condensation of an active methylene (B1212753) compound (like malonic acid or its esters) with an aldehyde or ketone, typically catalyzed by a weak base. sigmaaldrich.comwikipedia.org For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative is often reacted with an active methylene compound. The reaction proceeds via a nucleophilic addition followed by dehydration. sigmaaldrich.com

A notable modification is the Doebner modification, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, often leading to decarboxylation. wikipedia.org The Knoevenagel condensation has been successfully employed for the synthesis of 3-substituted coumarin derivatives. For example, the reaction of salicylaldehyde with ethyl 3-oxobutanoate in the presence of cellulose (B213188) sulfonic acid yields 3-acetyl-2H-chromen-2-one. samipubco.com

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. benthamdirect.com This technology has been extensively applied to the synthesis of coumarins via various reaction pathways, including the Pechmann condensation and Knoevenagel reaction. benthamdirect.comarabjchem.org

Microwave-assisted Pechmann condensations have been reported using catalysts like FeF₃ under solvent-free conditions, providing a rapid and efficient one-pot synthesis of coumarin derivatives. mdpi.com Similarly, fly ash has been used as an effective and economical catalyst for the Pechmann condensation of phenols and β-ketoesters under microwave irradiation. The use of microwave assistance not only accelerates the reactions but also aligns with the principles of green chemistry by often eliminating the need for volatile organic solvents. arabjchem.org

Multi-Component Reaction Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. sathyabama.ac.inrug.nl Several MCRs have been developed for the synthesis of functionalized 2H-chromen-2-one derivatives. researchgate.net

These reactions often proceed in a tandem fashion, where a sequence of reactions occurs without the isolation of intermediates. For example, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides has been reported to yield thiazolyl-coumarins under ultrasonic irradiation. nih.gov MCRs provide a powerful platform for generating libraries of diverse coumarin derivatives for biological screening.

Targeted Synthesis of 5-Hydroxy-3-methyl-2H-chromen-2-one and Direct Precursors

The direct synthesis of this compound can be challenging due to the potential for multiple reaction pathways with substituted phenols. A common strategy involves the use of a precursor that can be selectively modified to introduce the desired functionality.

One approach involves the Pechmann condensation of 2,4-dihydroxy-toluene with ethyl acetoacetate. However, this can lead to a mixture of isomers. A more controlled synthesis might involve the use of a protecting group strategy on a dihydroxy precursor to direct the cyclization to the desired position.

Alternatively, the synthesis can start from a pre-formed coumarin ring system that is subsequently functionalized. For example, the synthesis of 3-methyl-2H-chromen-2-one can be achieved from the Baylis-Hillman adduct of salicylaldehyde, which upon treatment with hydrogen iodide in acetic anhydride (B1165640) and acetic acid yields the desired product. samipubco.com Subsequent hydroxylation at the 5-position would be required, which can be a complex transformation.

Strategies for Structural Diversification of this compound Derivatives

Once this compound is obtained, its structural diversification can be achieved through various chemical transformations targeting the hydroxyl group and the aromatic ring.

The hydroxyl group at the 5-position is a key handle for derivatization. It can undergo:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form esters. For instance, the nicotinoylation of 5,7-dihydroxycoumarins has been used to selectively protect one hydroxyl group, allowing for further modification of the other. core.ac.uk

Glycosylation: Introduction of a sugar moiety, which can significantly alter the solubility and biological properties of the parent compound.

The aromatic ring of the coumarin scaffold can also be modified through electrophilic aromatic substitution reactions such as:

Nitration: Introduction of a nitro group, which can be further reduced to an amino group for subsequent modifications.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) which can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds.

Formylation: Introduction of a formyl group, for example, through the Vilsmeier-Haack reaction, which can then be used in further synthetic transformations. researchgate.net

Multi-component reactions can also be employed to introduce complex substituents onto the coumarin core. For example, 6-hydrazinyl-4-methyl-2H-chromen-2-one has been used as a key intermediate in MCRs to generate complex heterocyclic systems fused to the coumarin ring. researchgate.net

Modification at the C-5 Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a key site for derivatization, allowing for the introduction of various functional groups through well-established reactions. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and biological activity.

Etherification and Esterification: The most common modifications involve the conversion of the hydroxyl group into ethers or esters.

Etherification: This is typically achieved by reacting the coumarin with an alkyl or aryl halide in the presence of a base (e.g., potassium carbonate, sodium hydride) via the Williamson ether synthesis. This reaction introduces alkoxy or aryloxy moieties, which can be tailored to modulate the compound's properties.

Esterification: Acylation of the C-5 hydroxyl group with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding esters. nih.gov For instance, the acetylation of 5-hydroxy-7-methylcoumarins using acetic anhydride and pyridine is a common strategy to protect the hydroxyl group or introduce an acetoxy moiety. nih.gov This reaction proceeds readily, and the resulting ester can serve as a key intermediate for further transformations. nih.gov

While specific examples detailing the etherification and esterification of this compound are not extensively documented in the provided search results, these reactions are fundamental to phenol chemistry and are broadly applicable to hydroxycoumarins.

Modification at the C-3 Methyl Group

The methyl group at the C-3 position, while generally less reactive than the C-5 hydroxyl group, can also be a target for derivatization, leading to novel analogues.

Oxidation and Halogenation:

Oxidation: The C-3 methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) is a reagent used for the oxidation of allylic and benzylic methyl groups and has been successfully employed to convert 3-methylcoumarins into the corresponding coumarin-3-carbaldehydes. tandfonline.com This transformation provides a valuable synthetic handle for further modifications.

Halogenation: Radical bromination of methyl groups on the coumarin scaffold can be challenging. Studies on the bromination of 4-methylcoumarin derivatives using N-bromosuccinimide (NBS) have shown incomplete reactions and the formation of multiple side products, including dibrominated and aromatic brominated compounds. acs.orgacs.org The steric hindrance from adjacent substituents can significantly impact the reaction's efficiency. acs.org Alternative methods, such as lithiation followed by quenching with a bromine source, have been explored for more controlled bromination of methylcoumarins, although yields can be variable depending on the scale and specific substrate. acs.orgacs.org

Substitutions on the Benzo Ring System

The benzene (B151609) ring of the coumarin nucleus is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents at the C-6, C-7, and C-8 positions. The directing effects of the existing hydroxyl and methyl groups, as well as the lactone ring, influence the regioselectivity of these reactions. The C-5 hydroxyl group is a strong activating, ortho-, para-directing group, which would primarily direct incoming electrophiles to the C-6 and C-8 positions.

Halogenation: Direct bromination of activated coumarins can be achieved with high regioselectivity. Reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) have been used for the selective bromination of hydroxycoumarins. cdnsciencepub.com For example, 7-hydroxy-4-methylcoumarin undergoes bromination at the C-6 and C-8 positions. cdnsciencepub.com

Nitration: Nitration of the coumarin ring can be performed using standard nitrating agents, with the position of substitution dictated by the existing substituents.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. ijpcbs.comchemistrysteps.comjk-sci.comwikipedia.org The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective formylating agent for activated coumarins. ijpcbs.comchemistrysteps.comresearchgate.net This reaction usually occurs at the most electron-rich position, which, for 5-hydroxycoumarin derivatives, would likely be the C-6 or C-8 position.

Mannich Reaction: The Mannich reaction can introduce aminomethyl groups onto the coumarin scaffold. In the case of 5,7-dihydroxy-4-methylcoumarin, the reaction with secondary amines and formaldehyde (B43269) leads to the formation of 6,8-bisaminomethyl derivatives, indicating high reactivity at these positions. researchgate.net

Development of Novel Heterocyclic Fusions

Fusing additional heterocyclic rings to the coumarin scaffold is a powerful strategy for creating complex, polycyclic molecules with potentially enhanced biological activities. Several important classes of fused coumarins have been synthesized.

Pyranocoumarins: These compounds, featuring a pyran ring fused to the coumarin nucleus, can be synthesized through multi-component reactions. One approach involves the reaction of a hydroxycoumarin, an aldehyde, and a source of two carbon atoms. nih.govrsc.org For example, pyranocoumarins can be synthesized via a three-component reaction of 4-hydroxycoumarin (B602359), malononitrile, and various benzaldehydes. nih.gov Another method involves the reaction of 4-hydroxycoumarin with styrene (B11656) oxide and DMSO, where a CH₂ moiety from DMSO is interestingly incorporated to form the pyran ring. acs.orgnih.gov

Furocoumarins: Furocoumarins are another significant class of fused heterocycles. Their synthesis can be achieved through various routes, including the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or the Claisen rearrangement of propargyloxycoumarins. researchgate.net A bismuth(III)triflate-catalyzed one-pot, three-component reaction of arylglyoxals, 4-hydroxycoumarins, and N-substituted anilines provides an efficient route to highly functionalized furo[3,2-c]coumarins. rsc.org

Pyrazolylcoumarins: The introduction of a pyrazole (B372694) ring can be accomplished by reacting coumarin-based chalcones with hydrazine (B178648) derivatives. For instance, a series of pyrazolylcoumarins were synthesized from dibromochalcones (derived from acetylcoumarins) and phenylhydrazine. nih.gov This strategy allows for the creation of coumarins with a heterocyclic substituent at various positions, depending on the starting material. nih.govresearchgate.netresearchgate.net

Catalytic Systems in 2H-Chromen-2-one Synthesis (e.g., Nanoparticle Catalysis)

The synthesis of the 2H-chromen-2-one core is most commonly achieved through condensation reactions like the Pechmann, Knoevenagel, or Perkin reactions. Modern synthetic efforts focus on developing more efficient and environmentally friendly catalytic systems, with nanoparticle catalysis emerging as a particularly promising field. nih.gov

Nanoparticle catalysts offer several advantages, including high surface area-to-volume ratios, enhanced catalytic activity, and ease of separation and recyclability, aligning with the principles of green chemistry. nih.govresearchgate.netias.ac.in

ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles have proven to be highly effective, inexpensive, and reusable catalysts for coumarin synthesis. researchgate.netias.ac.inresearchgate.netosti.govjsynthchem.com They can efficiently catalyze the Knoevenagel condensation of o-hydroxybenzaldehydes with 1,3-dicarbonyl compounds under both thermal and microwave conditions to produce 3-substituted coumarins in good yields. researchgate.netias.ac.inresearchgate.net Similarly, ZnO nanoparticles have been used in the Pechmann condensation to facilitate the reaction under mild conditions. nih.govacs.org

Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles (MNPs), typically with an iron oxide (Fe₃O₄) core, have been functionalized to act as catalysts. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet. nih.gov Examples include sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@PrSO₃H), which have been successfully used in the Pechmann condensation of substituted phenols with ethyl acetoacetate. acs.org

Below is a table summarizing various nanoparticle catalytic systems used in the synthesis of coumarin derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | Knoevenagel Condensation | o-hydroxybenzaldehydes, 1,3-dicarbonyl compounds | Inexpensive, stable, reusable, efficient under microwave and thermal conditions. | researchgate.netias.ac.in |

| Ti(IV)-doped ZnO Nanoparticles (Zn₀.₉₂₅Ti₀.₀₇₅O) | Pechmann Condensation | Substituted phenols, β-ketoesters | High surface area, good Lewis acidity, recyclable, efficient for a broad substrate scope. | nih.govacs.org |

| Fe₃O₄@SiO₂@PrSO₃H (Sulfonic acid functionalized MNPs) | Pechmann Condensation | Substituted phenols, ethyl acetoacetate | Easily separable by magnet, reusable, avoids harsh acidic waste. | acs.org |

| Fe₃O₄ Core Nanocatalysts | Various (Pechmann, etc.) | Phenols, β-ketoesters, etc. | Magnetic recovery, applicable to synthesis of diverse coumarins (biscoumarins, pyranocoumarins). | nih.gov |

Biological Activities and Mechanistic Insights of 5 Hydroxy 3 Methyl 2h Chromen 2 One and Its Derivatives

Anticancer and Antiproliferative Mechanisms

Coumarin (B35378) derivatives have been extensively investigated for their anticancer properties, which are mediated through various mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key cellular signaling pathways. nih.gov

Inhibition of DNA Repair Enzymes (e.g., Tyrosyl-DNA Phosphodiesterase 1)

A key strategy in cancer therapy is to enhance the efficacy of DNA-damaging chemotherapeutic agents. One approach is to target cellular DNA repair mechanisms. Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial enzyme in this process, responsible for repairing DNA damage caused by topoisomerase 1 (Top1) inhibitors, a class of anticancer drugs. nih.govworktribe.com By inhibiting TDP1, the cytotoxic effects of Top1 poisons can be potentiated, potentially allowing for lower dosages and reducing side effects. nih.gov

Derivatives of 5-hydroxycoumarin have emerged as potent inhibitors of TDP1. For instance, a series of 5-hydroxycoumarin derivatives incorporating monoterpene fragments have demonstrated high inhibitory activity against TDP1, with IC50 values in the low micromolar to nanomolar range. worktribe.com The most potent of these, a geraniol (B1671447) derivative, exhibited an IC50 of 130 nM. worktribe.com Molecular docking studies suggest that these inhibitors bind effectively within the catalytic pocket of TDP1, thereby blocking its function. worktribe.com Furthermore, these compounds have been shown to sensitize HeLa cancer cells to the effects of topotecan, a Top1 inhibitor, without exhibiting toxicity towards normal cell lines. worktribe.com

| Derivative Class | Target Enzyme | Key Findings |

| 5-Hydroxycoumarin-monoterpene conjugates | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Potent inhibition with IC50 values as low as 130 nM. Sensitizes cancer cells to topotecan. |

| Octahydro-2H-chromene scaffold | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Low micromolar IC50 and KD values. Predicted to block access to the enzymatic machinery. nih.gov |

Modulation of Cell Signaling Pathways (e.g., CREB, NRF2, AMPKα)

The anticancer activity of coumarin derivatives also stems from their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and stress responses.

The cAMP-responsive element-binding protein (CREB) is a transcription factor implicated in cell survival and proliferation. A synthetic derivative, 3-benzoyl-5-hydroxy-2-chromen-2-one (LM-031), has been shown to enhance CREB activity, which is linked to its neuroprotective effects in models of spinocerebellar ataxia 17 (SCA17). cncb.ac.cn

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation can protect cancer cells from oxidative stress. However, modulation of this pathway can also be a therapeutic strategy. LM-031 has been observed to enhance NRF2 signaling. cncb.ac.cn In other contexts, the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling axis is a target for therapeutic intervention. nih.govnih.gov

AMP-activated protein kinase (AMPKα) is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth. Interestingly, while some compounds activate AMPK to exert their effects, the neuroprotective action of LM-031 in SCA17 cell models is associated with a reduction in activated AMPK. cncb.ac.cn The interplay between AMPK and Nrf2 is complex; in some systems, activated AMPK can boost the Nrf2/HO-1 signaling axis. nih.govnih.govmdpi.com

| Signaling Pathway | Effect of Coumarin Derivatives | Associated Biological Outcome |

| CREB | Enhanced activity by LM-031 | Neuroprotection |

| NRF2 | Enhanced signaling by LM-031 | Neuroprotection, modulation of antioxidant response |

| AMPKα | Reduced activation by LM-031 | Neuroprotection in specific models |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy. nih.govnih.gov The inhibition of these tumor-associated CAs can disrupt the pH regulation of cancer cells, leading to their demise. nih.gov

Coumarin and its derivatives have been identified as selective inhibitors of these tumor-associated CA isoforms. nih.govtandfonline.com They are believed to act as prodrugs, being hydrolyzed by the enzyme to an open-ring carboxylic acid that then binds to the zinc ion in the active site. This mechanism leads to a selective inhibition of CA IX and XII over the off-target cytosolic isoforms CA I and II. researchgate.net A variety of 2H-chromene and 7H-furo-chromene derivatives have been synthesized and shown to potently and selectively inhibit hCA IX and XII. nih.gov Similarly, coumarin-piperazine hybrids have been identified as potent and selective inhibitors of these cancer-related CAs. researchgate.net

| Compound Class | Inhibited Isoforms | Selectivity |

| 2H-chromene and 7H-furo-chromene derivatives | hCA IX, hCA XII | Selective over hCA I and II nih.gov |

| Coumarin-piperazine hybrids | hCA IX, hCA XII | Potent and selective inhibition researchgate.net |

| 8-substituted coumarin-based compounds | hCA IX, hCA XII | Nanomolar potency against cancer-related isoforms researchgate.net |

Antitumorigenic Effects in Cellular Models

The anticancer potential of 5-hydroxy-3-methyl-2H-chromen-2-one derivatives has been demonstrated in various cancer cell lines. For example, a bis-4-hydroxycoumarin derivative has been shown to inhibit the proliferation of K-562 (chronic myeloid leukemia) and JURKAT (acute T-cell leukemia) cell lines. nih.gov This compound was found to exert cytostatic effects at lower concentrations and decrease cell viability at higher concentrations, importantly without affecting the viability of normal peripheral blood mononuclear cells. nih.gov

Other coumarin derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), and oral epidermoid carcinoma (KB) cells. nih.gov The mechanisms underlying these effects are often linked to the induction of apoptosis, characterized by the activation of caspases and modulation of pro- and anti-apoptotic proteins. nih.gov

Antimicrobial Spectrum and Modes of Action

In addition to their anticancer properties, coumarin derivatives have shown promise as antimicrobial agents.

Antibacterial Activity

Coumarin derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net The mechanism of action is thought to involve damage to the bacterial cell membrane. nih.gov

Studies have shown that the antibacterial efficacy of coumarin derivatives can be enhanced by the presence of certain substituents, such as trifluoromethyl (CF3) and hydroxyl (OH) groups. nih.gov For example, 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) has a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov Similarly, other synthesized chromene derivatives have shown significant antimicrobial activity against various human pathogens, with some exhibiting higher potency than reference drugs. bac-lac.gc.ca

| Bacterial Strain | Compound Type | Reported Activity |

| Bacillus cereus | 5,7-dihydroxy-4-trifluoromethylcoumarin | MIC of 1.5 mM nih.gov |

| Micrococcus luteus | 5,7-dihydroxy-4-trifluoromethylcoumarin | MIC of 1.5 mM nih.gov |

| Listeria monocytogenes | 5,7-dihydroxy-4-trifluoromethylcoumarin | MIC of 1.5 mM nih.gov |

| Staphylococcus aureus | 5,7-dihydroxy-4-trifluoromethylcoumarin | MIC of 1.5 mM nih.gov |

| Enterococcus faecium | 7-hydroxy-4-trifluoromethylcoumarin | MIC of 1.7 mM nih.gov |

Antifungal Activity

Coumarin and its derivatives have demonstrated notable antifungal properties against a variety of fungal species. researchgate.net The mechanism of action often involves the disruption of the fungal cell wall structure. nih.gov For instance, the derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to inhibit both the mycelial growth and the germination of conidia in Aspergillus species by affecting the cell wall. nih.gov Studies have shown that at subinhibitory concentrations, this compound can enhance the efficacy of conventional antifungal drugs like azoles, suggesting a synergistic effect. nih.gov

The antifungal potential of coumarins extends to various phytopathogenic fungi. Research has revealed that coumarin derivatives can exhibit differential activity against fungi such as Rhizoctonia solani and Sclerotium rolfsii. researchgate.net While direct studies on the antifungal properties of this compound are not extensively documented, the activity of related compounds suggests its potential as an antifungal agent. Another related compound, 5-hydroxyl-5-methyl-2-hexenoic acid, isolated from Actinoplanes sp., has shown potent in vitro antifungal activity against Botrytis cinerea, Cladosporium cucumerinum, and Corynespora cassiicola. nih.gov

| Compound | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus spp. | Inhibition of mycelial growth and conidia germination; affects fungal cell wall structure. | nih.gov |

| Coumarin derivative | Sclerotium rolfsii | Inhibited mycelial growth by 98.7% at 250 ppm. | researchgate.net |

| Coumarin derivative | Rhizoctonia solani | Inhibited mycelial growth by 89.7% at 250 ppm. | researchgate.net |

| 5-hydroxyl-5-methyl-2-hexenoic acid | Botrytis cinerea | IC₅₀ of 32.45 mg/L. | nih.gov |

| 5-hydroxyl-5-methyl-2-hexenoic acid | Cladosporium cucumerinum | IC₅₀ of 27.17 mg/L. | nih.gov |

| 5-hydroxyl-5-methyl-2-hexenoic acid | Corynespora cassiicola | IC₅₀ of 30.66 mg/L. | nih.gov |

Neuroprotective Efficacy and Associated Molecular Mechanisms

Derivatives of 5-hydroxy-2H-chromen-2-one have shown promise in the realm of neuroprotection. A notable synthetic derivative, 3-Benzoyl-5-Hydroxy-2H-Chromen-2-one (also known as LM-031), has been investigated for its ability to counteract neurotoxicity in models of polyglutamine (polyQ) diseases like Spinocerebellar Ataxia Type 17 (SCA17). researchgate.net

Apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. The derivative LM-031 has been found to exert neuroprotective effects by modulating key proteins involved in the apoptotic pathway. researchgate.net Specifically, it upregulates the phosphorylation of cAMP-responsive element-binding protein (pCREB) and its downstream genes, B-cell lymphoma 2 (BCL2) and Growth Arrest and DNA Damage-inducible 45 Beta (GADD45B). researchgate.net BCL2 is a well-known anti-apoptotic protein, and its enhancement can prevent cell death. This mechanism suggests a potential therapeutic avenue for conditions characterized by neuronal loss.

Neurotoxicity in polyQ diseases is linked to several cellular pathways, including impaired nuclear factor erythroid 2-related factor 2 (NRF2) signaling and the activation of AMP-activated protein kinase (AMPK). researchgate.net The derivative LM-031 has demonstrated the ability to mitigate neurotoxicity by enhancing NRF2 signaling and reducing the activation of AMPKα in cellular models of SCA17. researchgate.net This suggests that it can combat the underlying pathogenic mechanisms that lead to neuronal dysfunction and death.

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| LM-031 (3-Benzoyl-5-Hydroxy-2H-Chromen-2-One) | Uninduced TBP/Q79-GFP 293 | >100 µM | researchgate.net |

| LM-031 (3-Benzoyl-5-Hydroxy-2H-Chromen-2-One) | SH-SY5Y | >100 µM | researchgate.net |

Anti-inflammatory Pathways

Inflammation is a key component of many chronic diseases. Coumarins and their derivatives are recognized for their anti-inflammatory effects, which are mediated through various molecular targets. researchgate.net These compounds can inhibit the production of pro-inflammatory cytokines. The anti-inflammatory mechanisms often involve the modulation of major signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov

The NF-κB pathway is a crucial regulator of the inflammatory response. nih.gov In its inactive state, NF-κB is held in the cytoplasm; upon stimulation by inflammatory signals, it moves to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov Similarly, the MAPK signaling cascade plays a significant role in the expression of inflammatory mediators. nih.gov While specific studies on this compound are limited, research on related pyranocoumarin (B1669404) derivatives isolated from Euphorbia formosana has demonstrated significant inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils, which are key events in the inflammatory process. nih.gov

| Compound/Derivative | Mechanism/Effect | Reference |

|---|---|---|

| Coumarin derivatives | Inhibition of pro-inflammatory cytokines. | |

| Pyranocoumarin derivatives (Euphormins A and B) | Inhibited superoxide anion generation with IC₅₀ values of 4.51 µM and 3.68 µM, respectively. | nih.gov |

| Myrtus communis L. Essential Oils (rich in coumarin-related compounds) | Inhibition of BSA denaturation with an IC₅₀ of 60.351 µg/mL. | nih.gov |

Antioxidant Properties and Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Coumarins, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties. nih.gov The hydroxyl group can act as a hydrogen donor, which is key to scavenging free radicals. nih.gov

Derivatives of 3-hydroxycoumarin (B191489) have been evaluated for their ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide anion radical, and the highly reactive hydroxyl radical. nih.gov Studies have shown that coumarins hydroxylated at the C-6 and C-7 positions are particularly potent antioxidants, with activities comparable to well-known antioxidants like quercetin (B1663063) and vitamin C. nih.gov The hydroxyl radical is an extremely reactive species capable of damaging nearly every molecule in living cells, and its scavenging is a crucial aspect of antioxidant defense. nih.gov The antioxidant activity of phenolic extracts containing coumarin-related compounds has been shown to be dose-dependent and directly related to their total phenolic content. nih.gov

| Compound/Extract | Radical Scavenged | Activity | Reference |

|---|---|---|---|

| Hydroxylated 3-hydroxycoumarins (C-6 and C-7) | DPPH, Superoxide anion, Hydroxyl radical, Peroxynitrite | Potency comparable to quercetin and vitamin C. | nih.gov |

| Phenolic extracts from Helicteres isora L. | Hydroxyl radical | Up to 83.1% scavenging activity at 100 µg/mL. | nih.gov |

| Phenolic extracts from Ceiba pentandra L. | Hydroxyl radical | Up to 93.1% scavenging activity at 100 µg/mL. | nih.gov |

| Myrtus communis L. Essential Oils | DPPH radical | IC₅₀ of 15.317 µg/mL. | nih.gov |

| Myrtus communis L. Essential Oils | Hydroxyl radical | IC₅₀ of 31.877 µg/mL. | nih.gov |

Receptor Modulatory Activities

Derivatives of the this compound scaffold have been investigated for their ability to modulate key receptors in the central nervous system, demonstrating notable interactions with serotonin (B10506) receptors and monoamine oxidase enzymes.

Arylpiperazine derivatives of 5-hydroxycoumarin have been synthesized and evaluated for their affinity towards serotonin receptors 5-HT1A and 5-HT2A. researchgate.netnih.gov Research has shown that specific substitutions on the coumarin and phenylpiperazine rings significantly influence binding affinity and functional activity. researchgate.netnih.gov

Studies have identified several derivatives with high affinity for the 5-HT1A receptor. For instance, compounds such as 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one and 6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one both exhibit a binding affinity (Ki) of 90 nM for the 5-HT1A receptor. researchgate.net The presence of an acetyl group at the C-6 position of the coumarin ring, combined with specific substitutions on the phenyl ring of the piperazine (B1678402) moiety, has been associated with high, subnanomolar affinities for the 5-HT1A receptor. researchgate.netnih.gov

In functional assays, certain derivatives have demonstrated significant antagonistic profiles at the 5-HT1A receptor. researchgate.netfmsbi.com For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (compound 11) was found to be a notable 5-HT1A antagonist. researchgate.netfmsbi.com The affinity for the 5-HT2A receptor varies among the derivatives, with some compounds showing high affinity. researchgate.net Shifting a methoxy (B1213986) group on the phenylpiperazine ring from the ortho to the meta position has been shown to dramatically increase affinity for the 5-HT2A receptor in certain 8-acetyl-4-methyl-2H-chromen-2-one derivatives. nih.gov

| Compound Derivative | 5-HT1A Receptor Affinity (Ki) | 5-HT2A Receptor Affinity (Ki) | Functional Activity (5-HT1A) |

|---|---|---|---|

| 5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one | 90 nM | Data not available | Data not available |

| 6-acetyl-5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one | 90 nM | Data not available | Data not available |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 96 nM | 6157 nM | Antagonist (IC50 = 0.043 µM) |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | Data not available | 67 nM | Data not available |

A closely related compound, 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the endogenous lichen fungus Daldinia fissa, has been identified as a selective inhibitor of human monoamine oxidase B (MAO-B). mdpi.comnih.govresearchgate.net This compound demonstrated approximately four-fold selectivity for MAO-B over MAO-A, with an IC50 value of 3.23 µM for MAO-B compared to 13.97 µM for MAO-A. mdpi.comnih.gov

Further kinetic analysis revealed that HMC acts as a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.896 µM. mdpi.comnih.gov Docking simulations suggest that the higher binding affinity of HMC for MAO-B (−7.3 kcal/mol) compared to MAO-A (−6.1 kcal/mol) is due to the formation of a hydrogen bond with the Cys172 residue in the active site of MAO-B, an interaction not predicted with MAO-A. mdpi.comnih.govresearchgate.net The inhibition by HMC is time-independent and reversible, as confirmed by dialysis experiments where MAO-B activity was recovered. mdpi.com

| Compound | Target Enzyme | IC50 Value | Ki Value | Inhibition Mechanism |

|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 µM | 0.896 µM | Reversible, Competitive |

| MAO-A | 13.97 µM | Not reported | Not reported |

Inhibition of Polyglutamine Aggregation

Spinocerebellar ataxia type 17 (SCA17) is a neurodegenerative disorder caused by the expansion of a polyglutamine tract in the TATA-box binding protein (TBP). researchgate.net A synthetic derivative, 3-benzoyl-5-hydroxy-2H-chromen-2-one (LM-031), has shown significant activity in inhibiting this pathological protein aggregation. researchgate.netnih.gov

In cellular models of SCA17 expressing mutant TBP with an expanded polyglutamine tract (TBP/Q79-GFP), treatment with LM-031 was found to suppress the formation of protein aggregates. nih.gov The mechanism behind this anti-aggregation effect involves the modulation of several key signaling pathways. LM-031 was shown to enhance the activity of cAMP-responsive element binding protein (CREB) and nuclear factor erythroid 2-related factor 2 (NRF2), both of which are implicated in neuronal survival and antioxidant responses. researchgate.net Concurrently, the compound reduces the activity of AMP-activated protein kinase (AMPK), which has been linked to oxidative stress in SCA17 models. researchgate.netnih.gov These actions contribute to its anti-aggregation, antioxidative, and neuroprotective effects. researchgate.net The study highlights the potential of the 5-hydroxy-2H-chromen-2-one scaffold for developing agents against polyglutamine diseases. researchgate.net

| Compound | Biological Effect | Mechanism of Action | Cell Model |

|---|---|---|---|

| 3-benzoyl-5-hydroxy-2H-chromen-2-one (LM-031) | Inhibition of polyglutamine aggregation | - | TBP/Q79-GFP expressing 293 and SH-SY5Y cells |

| Neuroprotection | Enhancement of pCREB and NRF2 signaling | ||

| Antioxidant effect | Reduction of AMPKα activation |

Phytotoxic Effects

Coumarins as a class of compounds are well-recognized for their phytotoxic potential, affecting a variety of physiological processes in plants, including seed germination and root growth. fmsbi.commdpi.com Synthetic derivatives of the coumarin scaffold have been investigated as potential natural-like herbicides. nih.govmdpi.com

These synthetic coumarins have demonstrated potent phytotoxic activity against noxious weeds such as Amaranthus retroflexus and Echinochloa crus-galli, with effects on weed germination that can be stronger than the parent natural coumarin. nih.govmdpi.com In studies using the model plant species Arabidopsis thaliana, synthetic coumarin derivatives caused a significant reduction in shoot fresh weight, with ED50 values (the concentration causing a 50% reduction) as low as 60 µM. nih.govmdpi.com They also induce substantial alterations in root growth and morphology. nih.govmdpi.com Simple coumarin at concentrations of 1 mg/ml has been shown to completely prevent the germination of Trifolium and Medicago sativa seeds. fmsbi.com These findings underscore the inherent phytotoxicity of the coumarin framework. nih.govmdpi.com

| Compound Type | Affected Species | Observed Effect | Effective Concentration (ED50 / Value) |

|---|---|---|---|

| Synthetic Coumarin Derivatives | Amaranthus retroflexus | Germination Inhibition | 54-115 µM |

| Echinochloa crus-galli | Germination Inhibition | 72-105 µM | |

| Arabidopsis thaliana | Shoot Fresh Weight Reduction | ≤ 60 µM | |

| Coumarin | Trifolium and Medicago sativa | Complete Germination Inhibition | 1 mg/ml |

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 Methyl 2h Chromen 2 One Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The coumarin (B35378) scaffold, a fused benzene (B151609) and α-pyrone ring system, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. For the 5-hydroxy-3-methyl-2H-chromen-2-one series, the core pharmacophore consists of the benzopyran-2-one nucleus. The electronic and steric properties of this core are pivotal. The lactone ring's carbonyl group and the benzene ring's aromaticity are generally considered essential for interaction with biological targets.

Key pharmacophoric features often include:

A planar aromatic system: Facilitates stacking interactions, such as π-π stacking, with aromatic amino acid residues in protein binding sites.

Hydrogen bond donors and acceptors: The hydroxyl group at C-5 and the carbonyl oxygen at C-2 are crucial hydrogen bond acceptors and donors, respectively. These groups can form vital interactions with target proteins. pjmhsonline.com

Lipophilic regions: The benzene ring and the methyl group contribute to the molecule's lipophilicity, which can influence cell permeability and binding to hydrophobic pockets of target enzymes or receptors.

Studies on various coumarin derivatives have highlighted that the type and position of substituents on this basic scaffold are determinant factors for their specific biological actions, such as anticancer or anti-inflammatory effects. nih.govajpp.in

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of this compound analogues is highly sensitive to the nature and placement of substituents on the coumarin framework.

The C-5 hydroxyl group is a significant contributor to the biological activity of this coumarin series. Phenolic hydroxyl groups on the coumarin scaffold are often important for antioxidant and antitumor activities. pjmhsonline.com Their ability to form hydrogen bonds is critical for ligand-receptor interactions. For instance, in studies of related chromones, a 5-hydroxy group was found to be important for binding affinity to serotonin (B10506) receptors. iasp-pain.org Modification or replacement of this hydroxyl group, for example by methylation to a methoxy (B1213986) group, can drastically alter the biological profile by changing its hydrogen bonding capability and electronic properties. pjmhsonline.comnih.gov

The C-3 methyl group also plays a role in modulating activity. While small alkyl groups at this position are often tolerated or can enhance activity by fitting into specific hydrophobic pockets of a target protein, larger or more polar substituents can lead to a decrease in efficacy due to steric hindrance. In some related series, the nature of the substituent at C-3 has been shown to be critical, with different groups leading to varied biological outcomes.

Electron-donating groups (e.g., hydroxyl, methoxy, alkyl) generally increase the electron density of the aromatic ring, which can enhance reactivity towards electrophiles and modulate interactions with biological targets. libretexts.orgmsu.edu For example, the presence of a catechol moiety (dihydroxy groups) at positions C-6 and C-7 has been identified as a key feature for the Mcl-1 inhibitory activity of certain coumarins. nih.gov

Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density of the ring. libretexts.orgmsu.edu The introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance Mcl-1 inhibitory capacity. nih.gov Conversely, introducing a nitrogen-containing group at C-5 or C-8, which could form an intramolecular hydrogen bond, was unfavorable for this specific activity. nih.gov

The position of the substituent is as crucial as its nature. For instance, in a series of harmine-coumarin hybrids, small substituents like hydrogen or fluorine at position 6 of the coumarin ring resulted in high cytotoxicity against cancer cell lines. nih.gov

Table 1: Effect of Benzene Ring Substitution on Mcl-1 Inhibitory Activity of Coumarin Analogues

| Compound | Substituent(s) | Biological Activity (Ki, μM) | Reference |

|---|---|---|---|

| Coumarin | Unsubstituted | > 50 | nih.gov |

| Esculetin (B1671247) (6,7-dihydroxycoumarin) | 6-OH, 7-OH | 4.06 ± 0.05 | nih.gov |

| 4-Methylesculetin | 4-CH3, 6-OH, 7-OH | 1.58 ± 0.08 | nih.gov |

| Methylated Esculetin Derivative | 6-OCH3, 7-OCH3 | 15.9 ± 0.03 | nih.gov |

The type of fused ring and its point of attachment are critical. For example, fusing a furan (B31954) ring to create furocoumarins or a pyran ring to form pyranocoumarins results in compounds with distinct photobiological and pharmacological activities. The synthesis of dihydropyrano[3,2-c]chromenes has been a focus of research for developing new anticancer agents. nih.gov Similarly, the fusion of nitrogen-containing heterocycles like pyrazole (B372694) or triazole can introduce new hydrogen bonding capabilities and improve target affinity. researchgate.netresearchgate.net For instance, the fusion of a 1,5-benzodiazepine ring to a 7-hydroxycoumarin scaffold has been investigated for antioxidant properties. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are invaluable tools for understanding the SAR of this compound analogues at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. sci-hub.st This method provides crucial insights into the binding mode and the specific interactions that stabilize the ligand-protein complex. For coumarin derivatives, docking studies have been employed to rationalize their inhibitory activities against various enzymes, such as carbonic anhydrase, phosphodiesterase-4 (PDE4), and Mcl-1. nih.govajpp.insci-hub.st

These studies often reveal the importance of specific amino acid residues in the active site that interact with the coumarin scaffold. For example, docking studies on PDE4B inhibitors showed that aromatic groups on the coumarin ring enhanced binding affinity. ajpp.in In another study, docking of a potent coumarin-based Mcl-1 inhibitor into the binding site of the Mcl-1 protein helped to understand the key interactions driving its high affinity. nih.gov Such investigations can identify key hydrogen bonds, hydrophobic interactions, and π-π stacking, guiding the design of new analogues with improved binding and, consequently, enhanced biological efficacy.

Table 2: Docking Scores of Coumarin Derivatives Against Phosphodiesterase-4B (PDE4B)

| Compound Analogue | Key Substituent | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-methyl-7-methoxy-2H-chromen-2-one | 7-OCH3 | -5.9 | ajpp.in |

| 4-methyl-7-butoxy-2H-chromen-2-one | 7-O(CH2)3CH3 | -8.0 | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-yl benzoate | 7-O-Benzoyl | -9.6 | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-yl phenolate | 7-O-Phenyl | -9.1 | ajpp.in |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For coumarin derivatives, SAR analyses have revealed that the nature and position of substituents on the benzopyranone ring are critical determinants of their biological effects. While specific SAR studies focusing exclusively on this compound are not extensively documented, a wealth of information from related analogues allows for the extrapolation of key structural requirements for activity.

The biological activity of coumarin derivatives is intrinsically linked to their structure, with different substituents on the benzo-α-pyrone core leading to varied biological outcomes. asianpubs.org The position and number of hydroxyl groups, for instance, can dramatically alter the inhibitory activity of coumarins against certain enzymes. Studies on related dihydroxycoumarins have shown that the catechol group (two adjacent hydroxyl groups) is a crucial component for potent Mcl-1 inhibitory activity. nih.gov Methylation of these hydroxyl groups often leads to a decrease in activity, highlighting the importance of the hydrogen-bonding potential of the hydroxyl moieties. nih.gov

In the context of this compound, the hydroxyl group at the C-5 position is expected to participate in hydrogen bonding interactions with biological targets, a common feature influencing the binding affinity of small molecules to proteins. nih.gov The introduction of a hydroxyl group to a flavonoid ring, a structurally related class of compounds, has been shown to increase hydrogen bonding interactions with surrounding amino acids, potentially leading to enhanced inhibitory activity. nih.gov

The methyl group at the C-3 position also plays a significant role. While often considered to primarily influence steric interactions and lipophilicity, a methyl group can also have subtle but important stereoelectronic effects on biomacromolecules, which may lead to increased receptor selectivity, efficacy, and metabolic stability. nih.gov In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the methyl group was found to noticeably increase the analgesic effect, regardless of its position on the pyridine (B92270) nucleus. mdpi.com

Furthermore, the introduction of hydrophobic and electron-withdrawing groups at the C-4 position of the coumarin scaffold has been shown to enhance the inhibitory capacity against certain targets. nih.gov Conversely, hydrophilic groups at this position can be detrimental to activity. nih.gov This suggests that modifications at the C-4 position of this compound could be a promising avenue for modulating its biological profile.

The following table summarizes the general SAR principles observed in coumarin analogues that can be applied to this compound:

| Structural Modification | Observed Effect on Biological Activity in Analogues | Potential Implication for this compound |

| Hydroxylation | Position and number of -OH groups are critical; catechol moiety often enhances activity. nih.govnih.gov | The C-5 hydroxyl group is likely a key pharmacophoric feature. |

| Methylation of Hydroxyl Groups | Generally decreases activity. nih.gov | Maintaining the free hydroxyl at C-5 is likely important for activity. |

| Substitution at C-4 | Hydrophobic, electron-withdrawing groups can enhance activity. nih.gov | Introduction of suitable substituents at C-4 could improve biological profile. |

| Substitution at C-3 | Methyl group can increase selectivity and metabolic stability. nih.gov | The C-3 methyl group may contribute favorably to the overall activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (numerical representations of chemical and physical properties) with the observed activity. While a specific QSAR model for this compound was not found in the reviewed literature, the methodologies applied to other chromen-2-one derivatives provide a clear framework for how such a model could be developed.

A 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus illustrates the general process. jmaterenvironsci.com This involves calculating a range of molecular descriptors, using statistical methods like Principal Component Analysis (PCA) to select the most relevant and non-correlated descriptors, and then employing Multiple Linear Regression (MLR) to build the QSAR model. jmaterenvironsci.com The resulting equation links the biological activity (e.g., pMIC) to the selected descriptors. jmaterenvironsci.com

In the context of chromen-2-one derivatives, a 3D-QSAR model was developed to explore the structural requirements for potent Mcl-1 inhibition. nih.gov This approach provides a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity.

For this compound and its analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents would be synthesized and their biological activity (e.g., IC₅₀, MIC) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as MLR, Partial Least Squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the model would be assessed using internal and external validation techniques.

The following table presents a hypothetical set of descriptors that could be relevant in a QSAR model for chromen-2-one derivatives, based on general principles of drug design:

| Descriptor Class | Example Descriptor | Potential Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to electrostatic interactions and chemical reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular connectivity and branching. |

Density Functional Theory (DFT) Studies for Conformational and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized geometry, conformational preferences, and electronic characteristics like orbital energies and charge distributions.

DFT studies on hydroxycoumarin derivatives have provided valuable insights into their structure and reactivity. For instance, conformational analysis of Mannich bases of hydroxycoumarins using DFT has explained the formation of stable six-membered rings through intramolecular hydrogen bonds. nih.gov These theoretical findings were found to correlate with their antiproliferative activity. nih.gov

In a study of quinoline-chalcone-chromene hybrids containing a 5-hydroxy-chromene moiety, DFT was used to understand the electronic properties of the molecules. semanticscholar.org Potential energy scans at the B3LYP/6-311G level of theory were performed to determine the most stable conformations and the energy barriers for proton transfer. semanticscholar.org

For this compound, DFT calculations can provide detailed information on its conformational landscape and electronic properties. The planarity of the chromene ring system and the orientation of the hydroxyl and methyl groups can be precisely determined.

Key electronic properties that can be calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with biological macromolecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular charge transfer and hyperconjugative interactions, which can contribute to molecular stability.

A DFT study on Mannich bases of hydroxycoumarins revealed that the electron density in the HOMO is distributed over the hydroxycoumarin ring, while the LUMO is primarily located on the methyl hydroxycoumarin moiety. nih.gov The HOMO-LUMO energy gap was found to be influenced by the presence of donor groups. nih.gov

The following table summarizes key electronic properties of a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one, and what could be expected for this compound based on DFT principles.

| Property | Findings for 7-hydroxy-4-methyl-2H-chromen-2-one Analogues nih.gov | Anticipated Properties for this compound |

| Conformational Analysis | Torsional angles of hydroxyl groups determine stable conformers. | The orientation of the C-5 hydroxyl group will be a key conformational feature. |

| HOMO-LUMO Energy Gap | Influenced by the position and number of hydroxyl groups. | The specific positioning of the hydroxyl and methyl groups will define its unique energy gap. |

| Electron Density Distribution | Electron density transfer from hydroxyl group towards the α-pyrone ring upon excitation. | Similar charge transfer characteristics are expected, with the C-5 hydroxyl acting as an electron-donating group. |

Preclinical Investigations and Translational Potential of 5 Hydroxy 3 Methyl 2h Chromen 2 One Derivatives

In Vitro Efficacy in Disease-Relevant Cell Lines

The cytotoxic and neuroprotective effects of 5-hydroxy-3-methyl-2H-chromen-2-one derivatives and related coumarins have been extensively evaluated in a variety of disease-relevant cell lines. These in vitro studies are crucial for identifying promising candidates for further preclinical development.

In the realm of oncology, numerous studies have demonstrated the antiproliferative activity of these compounds against a panel of human cancer cell lines. For instance, a structure-activity relationship (SAR) study of 4-methylcoumarins revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were particularly effective. tandfonline.comnih.gov One of the most potent compounds, with an n-decyl chain at C3, exhibited significant cytotoxicity against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. tandfonline.comnih.gov Another active subgroup, 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs), also showed considerable cytotoxic effects. tandfonline.comnih.gov

Furthermore, newly synthesized 4-methylcoumarin (B1582148) derivatives have shown significant antiproliferative activity against MCF-7 breast cancer cells, with some analogues exhibiting IC50 values in the low micromolar range. nih.gov One potent derivative was found to induce cell cycle arrest at the S phase and promote apoptosis in MCF-7 cells. nih.gov Hybrid compounds incorporating both coumarin (B35378) and other pharmacologically active moieties have also been developed. Coumarin-chalcone hybrids, for example, have demonstrated anticancer activity against HeLa (cervical cancer) and T47D (breast cancer) cell lines. mdpi.com Similarly, coumarin derivatives have been synthesized and tested against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and prostate cancer (PC3) cell lines, with many showing satisfactory activity. nih.gov

In the context of neurodegenerative diseases, coumarin derivatives have shown promising neuroprotective effects. A study on a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, demonstrated its ability to provide neuroprotection in Aβ and tau cell models of Alzheimer's disease. researchgate.netnih.gov This compound was found to have anti-aggregative, antioxidative, and neuroprotective effects in SH-SY5Y neuroblastoma cells. researchgate.netnih.gov Another investigation into coumarin derivatives revealed their potential to protect against ischemic brain injury by attenuating damage in a rat adrenal medulla pheochromocytoma cell line under oxygen-glucose deprivation conditions. nih.gov The natural coumarin derivative esculetin (B1671247) has also been shown to rescue cultured primary neurons from NMDA-induced toxicity, a key process in excitotoxic neuronal death. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Coumarin Derivatives

| Compound Type | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | K562 | Cytotoxic | 42.4 µM | tandfonline.comnih.gov |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | LS180 | Cytotoxic | 25.2 µM | tandfonline.comnih.gov |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | MCF-7 | Cytotoxic | 25.1 µM | tandfonline.comnih.gov |

| 4-methylcoumarin oxime derivative (4b) | MCF-7 | Antiproliferative | 3.98 µM | nih.gov |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562 | Cytotoxic | 45.8 µM | tandfonline.com |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | LS180 | Cytotoxic | 32.7 µM | tandfonline.com |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | MCF-7 | Cytotoxic | 33.5 µM | tandfonline.com |

| (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one | T47D | Anticancer | 0.90 µM | mdpi.com |

| (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one | HeLa | Anticancer | 2.32 µM | mdpi.com |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 | Antiproliferative | 10.08 µM | acs.org |

In Vivo Efficacy Studies in Animal Models (e.g., Global Cerebral Ischemia)

The therapeutic potential of coumarin derivatives observed in vitro has been further investigated in various animal models, particularly for neuroprotective effects in cerebral ischemia. These in vivo studies are a critical step in translating laboratory findings into potential clinical applications.

One study identified a potent coumarin derivative that exhibited significant neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. nih.gov This compound was shown to reduce infarct size, decrease brain-water content, and improve neurological function. nih.gov Importantly, pharmacokinetic analysis confirmed that this derivative could penetrate the blood-brain barrier in rats, a crucial property for any centrally acting therapeutic agent. nih.gov

Another natural coumarin derivative, esculetin, has demonstrated neuroprotective effects in a mouse model of cerebral ischemia/reperfusion injury. nih.gov Administration of esculetin significantly reduced infarct volume and improved neurological deficit scores. nih.gov The protective effects were observed even when the compound was administered after a 4-hour reperfusion period, suggesting a clinically relevant therapeutic window. nih.gov The study also showed that esculetin exerts its anti-apoptotic effects by modulating the expression of Bcl-2 family proteins. nih.gov

The neuroprotective effects of hydroxysafflor yellow A (HSYA), a chalcone (B49325) compound related to coumarins, have been studied in rats with focal cerebral ischemic injury. nih.gov HSYA significantly decreased neurological deficit scores and reduced the infarct area, demonstrating a potency comparable to the clinically used drug nimodipine (B1678889) at certain doses. nih.gov

In the context of Alzheimer's disease, a coumarin-chalcone derivative has been assessed for its pharmacokinetic properties in mice, revealing good blood-brain barrier penetration ability, which is essential for treating neurodegenerative diseases. nih.gov Additionally, the therapeutic effects of esculetin have been tested in a Drosophila melanogaster transgenic model for Huntington's disease, where it was found to decrease oxidative stress and mitochondrial deterioration, and inhibit cell death. mdpi.com

Table 2: In Vivo Neuroprotective Effects of Coumarin Derivatives in Animal Models

| Compound | Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|---|

| Optimized Coumarin Derivative (Compound 20) | Rat (MCAO) | Ischemic Brain Injury | Reduced infarct size, decreased brain-water content, improved neurological function, BBB penetration. | nih.gov |

| Esculetin | Mouse (MCAO) | Cerebral Ischemia/Reperfusion | Reduced infarct volume, decreased neurological deficits, anti-apoptotic effects. | nih.gov |

| Hydroxysafflor yellow A (HSYA) | Rat (MCAO) | Focal Cerebral Ischemia | Decreased neurological deficit scores, reduced infarct area. | nih.gov |

| Esculetin | Drosophila melanogaster | Huntington's Disease Model | Decreased oxidative stress and mitochondrial deterioration, inhibited cell death. | mdpi.com |

Role as Chemical Probes for Biological Target Validation

Coumarin derivatives serve as valuable chemical probes for identifying and validating novel biological targets for therapeutic intervention. Their ability to selectively interact with specific enzymes and receptors allows researchers to elucidate the roles of these targets in disease pathogenesis.

A significant area of investigation has been the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. tandfonline.comacs.orgnih.gov Coumarins represent a novel class of CA inhibitors with a unique mechanism of action. nih.gov They are believed to act as prodrugs, undergoing hydrolysis of their lactone ring by the esterase activity of CAs to form 2-hydroxy-cinnamic acids, which are the active inhibitors. nih.govnih.gov This mechanism has been confirmed by X-ray crystallography. nih.gov Studies have shown that coumarin derivatives can selectively inhibit tumor-associated CA isoforms IX and XII, which are markers of disease progression in many solid tumors, with some derivatives showing low micromolar inhibition. nih.gov The selectivity of these compounds makes them promising candidates for the development of anticancer drugs with fewer side effects. nih.gov

In addition to CAs, other molecular targets have been identified. For example, a coumarin-chalcone derivative was found to act as a CREB (cAMP-response-element binding protein) enhancer, upregulating CREB phosphorylation and its downstream neuroprotective genes. researchgate.netnih.gov This suggests that targeting the CREB signaling pathway could be a therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov

Docking studies have also been employed to predict the binding modes of coumarin derivatives to their targets. For instance, some chromene derivatives were shown to have a similar binding mode to the ATP binding pocket of the DNA gyrase B enzyme as known reference drugs. bac-lac.gc.ca Other in vitro assays have demonstrated that certain coumarin derivatives can inhibit Taq DNA polymerase, highlighting their potential as antiproliferative agents that target DNA replication. acs.orgull.es

Table 3: Biological Targets of Coumarin Derivatives

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Coumarins | Carbonic Anhydrases (CAs) | Act as prodrug inhibitors, selectively inhibiting tumor-associated isoforms IX and XII. | nih.govnih.gov |

| Coumarin-chalcone derivative | CREB | Enhances CREB phosphorylation and downstream neuroprotective gene expression. | researchgate.netnih.gov |

| Chromene derivatives | DNA Gyrase B | Predicted to bind to the ATP binding pocket. | bac-lac.gc.ca |

| Coumarin derivatives | Taq DNA polymerase | Inhibit enzyme activity, suggesting antiproliferative potential. | acs.orgull.es |

Sensitization of Cancer Cells to Chemotherapeutic Agents

A promising strategy in cancer therapy is the use of agents that can sensitize tumor cells to conventional chemotherapeutic drugs, thereby enhancing their efficacy and potentially overcoming drug resistance. Coumarin derivatives have shown potential in this regard, acting as adjuvants in combination therapy. mdpi.com

Research has indicated that coumarin-class phytochemicals can sensitize tumor cells to both radiotherapy and chemotherapy. nih.gov This chemosensitizing effect has been observed in various cancer models. For example, pretreatment with hydroxylated coumarins has been reported to enhance the effectiveness of platinum-based drugs like cisplatin (B142131) and carboplatin (B1684641) in lung and ovarian cancer models. mdpi.com This suggests that these coumarins can increase the sensitivity of tumor cells to these widely used chemotherapeutic agents. mdpi.com

The mechanisms underlying this sensitization are multifaceted. Coumarins can modulate signaling pathways that are crucial for cell survival and proliferation. researchgate.net For instance, they can suppress the PI3K/mTOR pathway, which can impair cancer cell viability and growth. researchgate.net By inhibiting such survival pathways, coumarins can lower the threshold for apoptosis induction by chemotherapeutic drugs.

Furthermore, some coumarin derivatives have been shown to overcome the chemoresistance barrier of some commonly used chemotherapeutics. nih.gov This is a critical aspect of cancer treatment, as acquired resistance is a major cause of therapy failure. The ability of coumarins to re-sensitize resistant cells to standard treatments could significantly improve patient outcomes.

Hybrid molecules incorporating a coumarin scaffold have also been investigated for their potential in combination therapy. A study on a hybrid of coumarin and monastrol, a known mitotic kinesin Eg5 inhibitor, showed potent and selective activity against breast cancer cell lines, suggesting a synergistic effect that could be exploited in anticancer treatments. nih.gov

While the direct sensitization of cancer cells to chemotherapeutic agents by this compound derivatives specifically is an area requiring more focused research, the broader class of coumarins demonstrates significant promise as chemosensitizing agents, warranting further investigation into their clinical applicability in combination cancer therapies.

Analytical and Spectroscopic Characterization in 2h Chromen 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules like 5-hydroxy-3-methyl-2H-chromen-2-one. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a coumarin (B35378) derivative, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, aromatic protons will resonate at different frequencies depending on their position on the benzene (B151609) ring and the electronic effects of substituents. The methyl group protons would appear as a distinct singlet, while the hydroxyl proton would also produce a singlet, the position of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the lactone ring is typically found at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and methyl substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Coumarin Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 6-methyl-2H-chromen-2-one rsc.org | CDCl₃ | 7.65 (d, J = 9.5 Hz, 1H), 7.33 (d, J = 8.4 Hz, 1H), 7.27 (s, 1H), 7.21 (d, J = 8.4 Hz, 1H), 6.39 (d, J = 9.5 Hz, 1H), 2.40 (s, 3H) | 161.0, 152.2, 143.4, 134.1, 132.8, 127.7, 118.6, 116.5, 20.7 |

| 4-hydroxy-3-methyl-2H-chromen-2-one nih.gov | N/A | Not Available | Not Available |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₀H₈O₃), the expected exact mass can be calculated. An HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity.

Fragmentation analysis in MS involves breaking the molecule into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For coumarins, common fragmentation pathways include the loss of carbon monoxide (CO) from the lactone ring. nih.gov

While specific MS or HRMS data for this compound was not found, analysis of related compounds provides expected fragmentation patterns. For example, the mass spectrum of 3-phenyl-2H-chromen-2-one shows a strong molecular ion peak (M+) and a significant peak corresponding to the loss of CO (M-28). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group absorbs IR radiation at a characteristic wavenumber range.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ due to the carbonyl group of the lactone. chimicatechnoacta.ruresearchgate.net

C=C stretch: Bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring. chimicatechnoacta.ruresearchgate.net

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ether in the lactone and the phenolic hydroxyl group. researchgate.net

C-H stretch: Bands for aromatic and methyl C-H bonds would also be present. chimicatechnoacta.ruresearchgate.net

The NIST WebBook provides an IR spectrum for 5-hydroxycoumarin, which shows a strong carbonyl peak and a broad hydroxyl peak, consistent with these expectations. nist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Hydroxyl (O-H) stretch | 3200-3600 (broad) |

| Carbonyl (C=O) stretch | 1700-1750 (strong, sharp) |

| Aromatic (C=C) stretch | 1500-1600 |

| Ether (C-O) stretch | 1000-1300 |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. In the context of 2H-chromen-2-one research, TLC is invaluable for monitoring the progress of a synthesis reaction and for assessing the purity of the final product.

By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the starting materials, intermediates, and the desired product can be separated based on their different affinities for the stationary phase (the TLC plate) and the mobile phase (the solvent). The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.

TLC is a crucial tool for optimizing reaction conditions and for determining when a reaction is complete. It is also used to guide the purification of the product by column chromatography. ceon.rs

Advanced Spectroscopic Techniques

In addition to the core techniques described above, other advanced spectroscopic methods can provide further structural information.

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule, including bond lengths and angles. nih.gov This technique offers the most definitive structural proof.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons in the molecule, which is invaluable for complex structural assignments. ceon.rs

UV-Visible Spectroscopy: UV-Visible spectroscopy can be used to study the electronic transitions within the molecule and is particularly useful for conjugated systems like coumarins. The absorption and fluorescence properties of coumarins are often of interest for various applications. researchgate.net

Biosynthesis and Natural Occurrence of 2h Chromen 2 One Compounds

Natural Sources and Distribution of Coumarins